Cas no 918644-73-2 (tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate)

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate structure
918644-73-2 structure
Product Name:tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Número CAS:918644-73-2
MF:C15H27NO3
Megavatios:269.379784822464
MDL:MFCD12755293
CID:772227
PubChem ID:66701044
Update Time:2024-10-26

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-,1,1-dimethylethyl ester
    • 9-HYDROXY-3-AZASPIRO[5.5]UNDECAN-3-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
    • tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecan-3-carboxylate
    • tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
    • 1,1-Dimethylethyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (ACI)
    • 9-Hydroxy-3-azaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
    • 3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE
    • AS-36053
    • EN300-223369
    • SCHEMBL485056
    • SY022806
    • NAFAKXTXWZJGHD-UHFFFAOYSA-N
    • AKOS016344465
    • DB-299259
    • 918644-73-2
    • F2147-8672
    • CS-0171763
    • tert-Butyl 9-hydroxy-3-azaspiro [5.5]undecane-3-carboxylate
    • SB13783
    • tert-butyl9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
    • MFCD12755293
    • DTXSID70735599
    • 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-, 1,1-dimethylethyl ester
    • MDL: MFCD12755293
    • Renchi: 1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h12,17H,4-11H2,1-3H3
    • Clave inchi: NAFAKXTXWZJGHD-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC2(CCC(O)CC2)CC1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 269.19909372g/mol
  • Masa isotópica única: 269.19909372g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 3
  • Complejidad: 317
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 49.8Ų

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 383.2±42.0 °C at 760 mmHg

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Información de Seguridad

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B876393-1g
3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE
918644-73-2 97%
1g
¥3,354.00 2022-09-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0759-1g
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
918644-73-2 97%
1g
3375.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0759-5g
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
918644-73-2 97%
5g
13483.87CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0759-500mg
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
918644-73-2 97%
500mg
2111.63CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0759-250mg
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
918644-73-2 97%
250mg
1484.07CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0759-100mg
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
918644-73-2 97%
100mg
1161.82CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0759-50mg
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
918644-73-2 97%
50mg
992.21CNY 2021-05-08
TRC
B663800-10mg
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane
918644-73-2
10mg
$ 50.00 2022-06-07
TRC
B663800-50mg
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane
918644-73-2
50mg
$ 160.00 2022-06-07
TRC
B663800-100mg
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane
918644-73-2
100mg
$ 250.00 2022-06-07

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  5 °C; 1 h, rt
Referencia
Preparation of azoles containing sulfone
, European Patent Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
Referencia
Substituted spiro-amide compounds as bradykinin receptor 1 inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  -5 °C → rt; 1 h, rt
Referencia
Preparation of spirocyclic amides as bradykinin receptor modulators
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
Referencia
Preparation of pyrimidinylsulfonamides as b1 bradykinin receptor (b1r) inhibitors for the treatment of pain
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Tetrahydroisoquinoline spiro compound as PRMT5 inhibitor
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  cooled; overnight, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
Referencia
Protein inhibitor or degrading agent, pharmaceutical composition containing same and pharmaceutical use
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  20 °C
Referencia
Preparation of heterobifunctional compounds as CDK2 degraders and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  -10 °C; 12 h, 25 °C
1.2 Reagents: Water
Referencia
Preparation of benzothiazole derivatives as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  cooled; rt; 3 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7, rt
Referencia
Preparation of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivatives as mycobacterium tuberculosis drugs
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Cerium trichloride Solvents: Methanol ;  rt → -78 °C
1.2 Reagents: Sodium borohydride ;  -78 °C; -78 °C → -20 °C; 30 min, -20 °C
1.3 Reagents: Water
Referencia
Preparation of novel 3-aza-spiro[5.5]undecane derivatives as monoamine neurotransmitter re-uptake inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  -5 °C; 1 h, rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Water
Referencia
Substituted benzimidazoles, benzothiazoles and benzoxazoles as bradykinin 1 receptor inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  -5 °C; 1 h, rt
Referencia
Preparation of spirocyclic indoles as bradykinin receptor modulators
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
Referencia
Substituted pyrimidine and triazine compounds as bradykinin receptor 1 inhibitors useful in the treatment of pain and other disorders
, United States, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  -5 °C; 1 h, rt
Referencia
Preparation of disulfonamides as bradykinin receptor modulators
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Preparation of tetrahydroisoquinoline compounds for treatment of diseases mediated by PRMT5
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt; 1 h, rt
Referencia
Pyrimidopyrazole compounds as fourth generation EGFR inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referencia
Bruton's tyrosine kinase degrader containing fused-ring or spiro-ring
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
Referencia
Spirocyclic compounds for treatment of Obesity and Diabetes
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
Referencia
3-aza-spiro[5.5]undecane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors
, United States, , ,

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Raw materials

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Preparation Products

tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Número de pedido:A905402
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:20
Precio ($):176.0/594.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
A905402
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):176.0/594.0